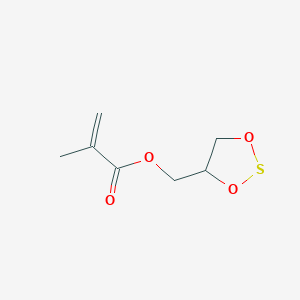
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate is an organic compound that features a unique combination of a dioxathiolane ring and a methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a dioxathiolane derivative with a methylprop-2-enoate precursor. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. For instance, the reaction might be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe or reagent in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a potential candidate for drug development.
Industry: In materials science, the compound can be used to create polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets through its functional groups. The dioxathiolane ring and methylprop-2-enoate moiety can participate in various chemical interactions, such as hydrogen bonding, covalent bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1,3,2-Dioxaborolan-2-yl)methyl 2-methylprop-2-enoate: This compound features a dioxaborolane ring instead of a dioxathiolane ring, offering different chemical reactivity and applications.
(1,3-Dioxolan-2-yl)methyl 2-methylprop-2-enoate: The dioxolane ring in this compound provides a different set of chemical properties compared to the dioxathiolane ring.
Uniqueness
(1,3,2-Dioxathiolan-4-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the dioxathiolane ring, which imparts distinct chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring structure can lead to unique interactions with other molecules, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
78350-06-8 |
|---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1,3,2-dioxathiolan-4-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O4S/c1-5(2)7(8)9-3-6-4-10-12-11-6/h6H,1,3-4H2,2H3 |
InChI Key |
OAAZZKUUYRJAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1COSO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


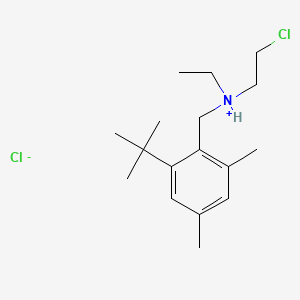
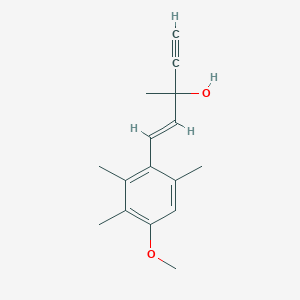
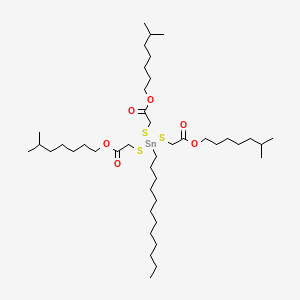
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
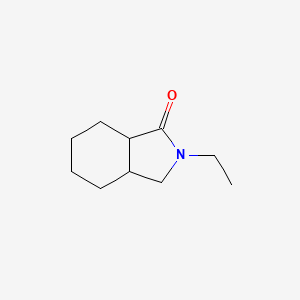
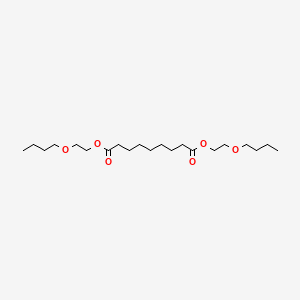
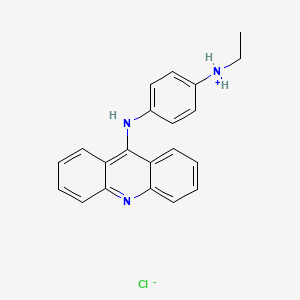


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
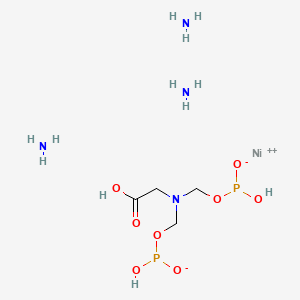
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

